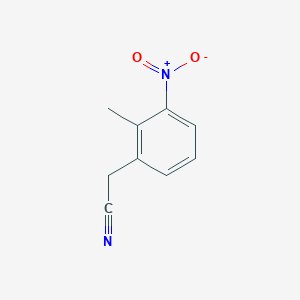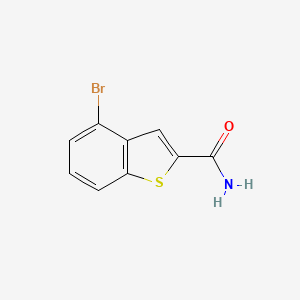
2-甲基-3-硝基苄基氰
概述
描述
2-Methyl-3-nitrobenzyl cyanide is an organic compound with the molecular formula C9H8N2O2 It is a derivative of benzyl cyanide, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the third position
科学研究应用
2-Methyl-3-nitrobenzyl cyanide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Chemical Industry: It is used as a building block for the production of dyes, pigments, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitrobenzyl cyanide typically involves several steps starting from o-xylene. The general synthetic route includes the following steps:
Nitration: o-Xylene is nitrated to produce 2-methyl-3-nitrotoluene.
Oxidation: The methyl group of 2-methyl-3-nitrotoluene is oxidized to form 2-methyl-3-nitrobenzaldehyde.
Hydrolysis: The aldehyde group is hydrolyzed to form 2-methyl-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to form 2-methyl-3-aminobenzoic acid.
Chlorination: The amino group is chlorinated to form 2-methyl-3-chlorobenzoic acid.
Cyanation: Finally, the chlorobenzoic acid is treated with a cyanating agent to produce 2-Methyl-3-nitrobenzyl cyanide.
Industrial Production Methods
Industrial production methods for 2-Methyl-3-nitrobenzyl cyanide generally follow the same synthetic route as described above, but with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient separation and purification techniques to enhance yield and reduce production costs.
化学反应分析
Types of Reactions
2-Methyl-3-nitrobenzyl cyanide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to form a carboxylic acid group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Methyl-3-aminobenzyl cyanide.
Substitution: Various substituted benzyl cyanides depending on the nucleophile used.
Oxidation: 2-Methyl-3-nitrobenzoic acid.
作用机制
The mechanism of action of 2-Methyl-3-nitrobenzyl cyanide depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In substitution reactions, the cyanide group is replaced by a nucleophile through a nucleophilic attack on the carbon atom.
相似化合物的比较
Similar Compounds
Benzyl Cyanide: The parent compound without the methyl and nitro substitutions.
2-Methylbenzyl Cyanide: Similar structure but without the nitro group.
3-Nitrobenzyl Cyanide: Similar structure but without the methyl group.
Uniqueness
2-Methyl-3-nitrobenzyl cyanide is unique due to the presence of both the methyl and nitro groups on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity patterns that are different from those of the similar compounds listed above. For example, the nitro group is an electron-withdrawing group, which can influence the reactivity of the cyanide group in substitution reactions. The methyl group, being an electron-donating group, can affect the stability and reactivity of the compound in different ways.
属性
IUPAC Name |
2-(2-methyl-3-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-8(5-6-10)3-2-4-9(7)11(12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNZYZHZLNOYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543081 | |
| Record name | (2-Methyl-3-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23876-14-4 | |
| Record name | (2-Methyl-3-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystal structure of 2-methyl-3-nitrobenzyl cyanide?
A1: The research paper reveals that 2-methyl-3-nitrobenzyl cyanide crystallizes with two molecules in its asymmetric unit. These two molecules are not co-planar; instead, there's a dihedral angle of 20.15° between their aromatic rings []. This structural information could be relevant for understanding the compound's packing in the solid state and potentially its physical properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














